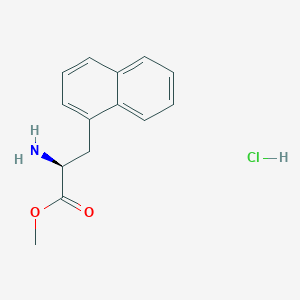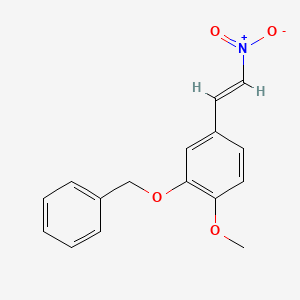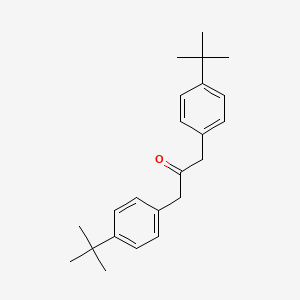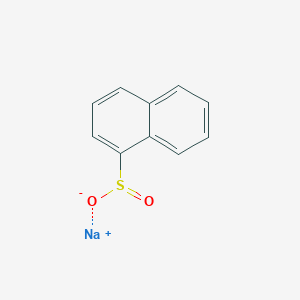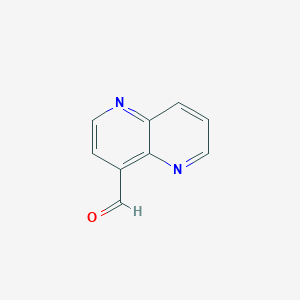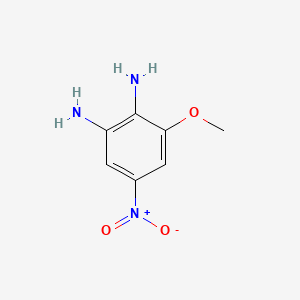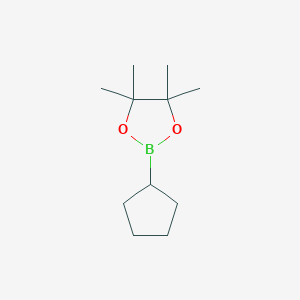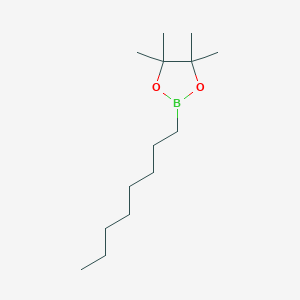
Ethyl 1-methylcyclopentanecarboxylate
概要
説明
科学的研究の応用
Ethylene Inhibition in Agriculture
Ethyl 1-methylcyclopentanecarboxylate plays a role in agriculture as an ethylene inhibitor, particularly in the preservation of fruits and vegetables. It's closely related to 1-methylcyclopropene (1-MCP), a compound that has shown significant promise in maintaining postharvest quality in many horticultural products. The inhibition of ethylene by these compounds slows down ripening processes, thereby prolonging freshness and shelf-life. For instance, 1-MCP has been successful in delaying the ripening of avocado cultivars, highlighting its potential in commercial postharvest management (Hershkovitz, Saguy, & Pesis, 2005).
Impact on Plant Physiology
Research on compounds like Ethyl 1-methylcyclopentanecarboxylate also extends to understanding plant physiology under stress. Studies on cotton plants treated with 1-MCP, a similar ethylene-inhibiting compound, demonstrate the potential to alleviate detrimental effects of drought. These findings suggest that such treatments might lower stress levels in plants, offering new insights into plant physiology and potential applications in agriculture (Kawakami, Oosterhuis, & Snider, 2010).
Role in Postharvest Technology
The role of ethylene inhibitors like Ethyl 1-methylcyclopentanecarboxylate in postharvest technology is significant. For example, 1-MCP has been used to suppress internal browning in pineapples stored at low temperatures, a common postharvest issue. This application underscores the compound's potential in enhancing the commercial viability of sensitive fruits during storage and transport (Selvarajah, Bauchot, & John, 2001).
Synthesis and Chemical Applications
From a chemical synthesis perspective, ethyl 1-methylcyclopentanecarboxylate and related compounds are used in the synthesis of various complex molecules. These synthetic routes often involve the creation of stereogenic centers, demonstrating the compound's utility in organic chemistry (Herradón & Seebach, 1989).
Commercial Applications
On a commercial scale, the encapsulation of 1-MCP (related to Ethyl 1-methylcyclopentanecarboxylate) for preservation purposes highlights its practical applications. The encapsulation in materials like cucurbit[6]uril indicates its potential in controlled release systems, which can be crucial for maintaining the quality of agricultural products during storage and transportation (Zhang et al., 2011).
特性
IUPAC Name |
ethyl 1-methylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-11-8(10)9(2)6-4-5-7-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRENVGTVIBNRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3178532.png)
